molecular formula C16H9BrF3N3O4 B12012340 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione CAS No. 372503-99-6

(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione

Cat. No.: B12012340
CAS No.: 372503-99-6
M. Wt: 444.16 g/mol
InChI Key: CGZUNBLDDISULF-LBAZEMSQSA-N
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Description

1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE): is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone under acidic conditions to form the intermediate 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE. This intermediate is then reacted with 4-nitrophenylhydrazine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine: The compound’s derivatives are explored for their anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.

Comparison with Similar Compounds

  • 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE
  • 2-((4-NITROPHENYL)HYDRAZONE)
  • 4-Bromophenylboronic acid
  • 4-Bromophenylacetic acid

Uniqueness: Compared to similar compounds, 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) stands out due to its combination of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

CAS No.

372503-99-6

Molecular Formula

C16H9BrF3N3O4

Molecular Weight

444.16 g/mol

IUPAC Name

(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-nitrophenyl)diazenyl]but-3-en-2-one

InChI

InChI=1S/C16H9BrF3N3O4/c17-10-3-1-9(2-4-10)14(24)13(15(25)16(18,19)20)22-21-11-5-7-12(8-6-11)23(26)27/h1-8,24H/b14-13+,22-21?

InChI Key

CGZUNBLDDISULF-LBAZEMSQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=C(C=C2)[N+](=O)[O-])/O)Br

Canonical SMILES

C1=CC(=CC=C1C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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